molecular formula C4H2Cl2HgO B11942453 Mercury, chloro(5-chloro-2-furanyl)- CAS No. 3403-83-6

Mercury, chloro(5-chloro-2-furanyl)-

Cat. No.: B11942453
CAS No.: 3403-83-6
M. Wt: 337.55 g/mol
InChI Key: JVTFGSKQKCDLRK-UHFFFAOYSA-M
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Description

Mercury, chloro(5-chloro-2-furanyl)- is a chemical compound that contains mercury and a chloro-substituted furan ring

Preparation Methods

The synthesis of Mercury, chloro(5-chloro-2-furanyl)- typically involves the reaction of mercury(II) chloride with 5-chloro-2-furanol under specific conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Mercury, chloro(5-chloro-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of mercury oxides and other by-products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of mercury metal and other reduced products.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

Mercury, chloro(5-chloro-2-furanyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various mercury-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: It is used in the manufacturing of certain industrial products, including catalysts and sensors.

Mechanism of Action

The mechanism of action of Mercury, chloro(5-chloro-2-furanyl)- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of mercury for sulfur atoms.

Comparison with Similar Compounds

Mercury, chloro(5-chloro-2-furanyl)- can be compared with other mercury-containing compounds, such as:

    Mercury(II) chloride: A common mercury compound used in various chemical reactions.

    Mercury(II) acetate: Another mercury compound with applications in organic synthesis.

    Mercury(II) nitrate: Used in analytical chemistry and as a reagent in various reactions.

The uniqueness of Mercury, chloro(5-chloro-2-furanyl)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other mercury compounds.

Properties

CAS No.

3403-83-6

Molecular Formula

C4H2Cl2HgO

Molecular Weight

337.55 g/mol

IUPAC Name

chloro-(5-chlorofuran-2-yl)mercury

InChI

InChI=1S/C4H2ClO.ClH.Hg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q;;+1/p-1

InChI Key

JVTFGSKQKCDLRK-UHFFFAOYSA-M

Canonical SMILES

C1=C(OC(=C1)[Hg]Cl)Cl

Origin of Product

United States

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